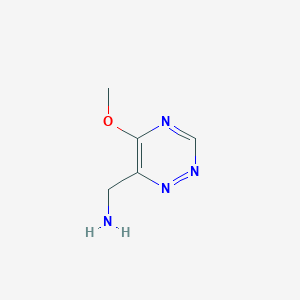
4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde
Vue d'ensemble
Description
The compound “4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde” is a benzaldehyde derivative. Benzaldehyde is a simple aromatic aldehyde and is commonly used in organic synthesis. The presence of the hexafluoropropoxy group and a methoxy group at the 4th and 3rd positions respectively could impart unique properties to this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the hexafluoropropoxy group and the methoxy group to a benzaldehyde molecule. This could potentially be achieved through a series of organic reactions, including nucleophilic substitution and electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzene ring of the benzaldehyde, with the hexafluoropropoxy and methoxy groups attached at the 4th and 3rd positions respectively .Chemical Reactions Analysis
As an aromatic aldehyde, this compound could undergo a variety of chemical reactions. The aldehyde group (-CHO) is often involved in condensation reactions, while the aromatic ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hexafluoropropoxy group could increase the compound’s stability and resistance to reactions .Applications De Recherche Scientifique
Paired Electrolysis in Organic Chemistry
A study by Sherbo et al. (2018) highlighted the application of 4-methoxybenzaldehyde, a related compound, in the field of organic chemistry. Specifically, it demonstrated its use in paired electrolysis, a process that synthesizes valuable chemicals with high efficiency and selectivity. This study underscores the potential of related compounds in sustainable chemical production processes (Sherbo et al., 2018).
Spectroscopic and Quantum Chemical Analysis
Abbas et al. (2016) conducted an extensive study on 4-hexyloxy-3-methoxybenzaldehyde, closely related to the queried compound, employing spectroscopic methods and density functional theory. This research is significant for understanding the electronic and structural properties of such compounds, which could be relevant for various applications in materials science and molecular engineering (Abbas, Gökce, & Bahçelī, 2016).
Molecular Docking and Intermolecular Interactions
Ghalla et al. (2018) explored the intermolecular interactions and molecular docking behaviors of 4-methoxybenzaldehyde, a derivative similar to the compound . This research provides insights into how such molecules could interact with biological targets, which is valuable for drug design and other biomedical applications (Ghalla, Issaoui, Bardak, & Atac, 2018).
Electrochemical Sensing Applications
Manikandan et al. (2022) investigated the use of vanillin, a compound structurally related to 4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde, in the development of an electrochemical sensor. This sensor demonstrated potential for detecting biophenol compounds, highlighting the applicability of related compounds in analytical chemistry and environmental monitoring (Manikandan, Boateng, Durairaj, & Chen, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-19-8-4-6(5-18)2-3-7(8)20-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMNFSWNVPKBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)


![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)

![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)

![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)
